1,1,1,2,3,3,3-Heptadeuterio-2-(trideuteriomethyl)propane
Overview
Description
1,1,1,2,3,3,3-Heptadeuterio-2-(trideuteriomethyl)propane is a deuterated analogue of isobutane. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula for this compound is C₄D₁₀, and it has a molecular weight of 68.18 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,3,3,3-Heptadeuterio-2-(trideuteriomethyl)propane typically involves the deuteration of isobutane. This process can be achieved through catalytic exchange reactions where isobutane is exposed to deuterium gas in the presence of a catalyst such as platinum or palladium. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous flow of isobutane and deuterium gas over a catalyst bed under controlled conditions. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1,1,1,2,3,3,3-Heptadeuterio-2-(trideuteriomethyl)propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form deuterated alcohols or ketones.
Reduction: It can be reduced to form deuterated alkanes.
Substitution: The compound can undergo substitution reactions where deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Halogenation reactions using reagents like bromine (Br₂) or chlorine (Cl₂) are common.
Major Products Formed
Oxidation: Deuterated alcohols and ketones.
Reduction: Deuterated alkanes.
Substitution: Deuterated halides.
Scientific Research Applications
1,1,1,2,3,3,3-Heptadeuterio-2-(trideuteriomethyl)propane has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study the kinetic isotope effect.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Utilized in the development of deuterated drugs to improve metabolic stability and reduce side effects.
Mechanism of Action
The mechanism of action of 1,1,1,2,3,3,3-Heptadeuterio-2-(trideuteriomethyl)propane involves the kinetic isotope effect, where the presence of deuterium alters the reaction rates compared to the non-deuterated analogue. This effect is due to the stronger C-D bond compared to the C-H bond, leading to differences in reaction pathways and product distributions .
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexadeuterio-2-(trideuteriomethyl)propane: Another deuterated analogue with similar properties but different deuterium placement.
2-Bromo-1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propane: A brominated derivative used in specific substitution reactions.
Uniqueness
Properties
IUPAC Name |
1,1,1,2,3,3,3-heptadeuterio-2-(trideuteriomethyl)propane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10/c1-4(2)3/h4H,1-3H3/i1D3,2D3,3D3,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPPMTNAJDCUHE-LSURFNHSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
68.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19170-96-8 | |
Record name | 19170-96-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.